2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine
Description
Contextualization within Fused Heterocyclic Systems
The 2H- nih.govthiazolo[5,4-g] researchgate.netbenzothiazine scaffold is a complex molecular architecture belonging to the broad class of fused heterocyclic systems. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. The fusion of two or more heterocyclic or carbocyclic rings gives rise to a fused heterocyclic system, often resulting in unique chemical and physical properties that are distinct from their individual components.
In the case of 2H- nih.govthiazolo[5,4-g] researchgate.netbenzothiazine, a five-membered thiazole (B1198619) ring is fused to a six-membered benzothiazine ring. The nomenclature itself provides a roadmap to its structure:
thiazolo : Indicates the presence of a thiazole ring, a five-membered ring containing one sulfur and one nitrogen atom.
benzothiazine : Denotes a benzene (B151609) ring fused to a thiazine (B8601807) ring (a six-membered ring with one sulfur and one nitrogen atom).
[5,4-g] : This descriptor specifies the mode of fusion between the thiazole and benzothiazine systems.
Significance of Thiazole and Benzothiazine Moieties in Medicinal Chemistry Scaffolds
The therapeutic potential of the 2H- nih.govthiazolo[5,4-g] researchgate.netbenzothiazine scaffold can be inferred from the well-documented pharmacological activities of its constituent thiazole and benzothiazine moieties. nih.govresearchgate.netwikipedia.orgnih.govup.ac.zaresearchgate.netwikipedia.orgmdpi.comresearchgate.netnih.govijcrt.orgmdpi.com
Thiazole Derivatives: The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of clinically used drugs. researchgate.netwikipedia.orgnih.govup.ac.zaresearchgate.netwikipedia.org Its derivatives are known to exhibit a broad spectrum of biological activities. researchgate.netnih.gov
| Biological Activity | Examples of Thiazole-Containing Drugs |
| Antimicrobial | Sulfathiazole up.ac.za |
| Antiretroviral | Ritonavir wikipedia.org |
| Anticancer | Tiazofurin, Dasatinib researchgate.netresearchgate.net |
| Antifungal | Abafungin wikipedia.org |
| Anti-inflammatory | Meloxicam, Fanetizole researchgate.net |
Benzothiazine Derivatives: The benzothiazine moiety, particularly the 1,4-benzothiazine core, is also a privileged scaffold in drug discovery. nih.govmdpi.comresearchgate.netnih.gov Its unique folded structure, owing to the nitrogen-sulfur axis, imparts specific steric and electronic properties that are conducive to biological interactions. nih.gov
| Biological Activity | Examples of Investigated Benzothiazine Derivatives |
| Antihypertensive | Calcium channel blockers researchgate.net |
| Anti-inflammatory | Piroxicam (a 1,2-benzothiazine derivative) |
| Antitumor | Various experimental compounds nih.gov |
| Antimicrobial | Investigated against various bacterial and fungal strains nih.gov |
| CNS Stimulating Agents | Potential applications in neurological disorders nih.gov |
The fusion of these two pharmacologically significant moieties in the 2H- nih.govthiazolo[5,4-g] researchgate.netbenzothiazine scaffold is a strategic approach in medicinal chemistry to potentially create hybrid molecules with enhanced or novel biological activities.
Historical Development and Evolution of Related Nitrogen-Sulfur Heterocycles in Academic Inquiry
The study of nitrogen-sulfur heterocycles has a rich history, with early investigations laying the groundwork for the synthesis and understanding of these complex structures. The pioneering work on thiazole chemistry by Hofmann and Hantsch in the late 19th century was a significant milestone. wikipedia.org This was followed by substantial contributions from Bogert and co-workers, which expanded the field. wikipedia.org The importance of the thiazole ring was further solidified by Mills, who established its role in cyanine (B1664457) dyes used as photographic sensitizers. wikipedia.org
The exploration of benzothiazines and other fused nitrogen-sulfur systems has been a more recent, yet equally impactful, area of research. nih.govresearchgate.net The development of synthetic methodologies to construct these fused rings has been a primary focus, enabling the systematic investigation of their structure-activity relationships. The evolution of analytical techniques, such as NMR and X-ray crystallography, has been instrumental in elucidating the precise three-dimensional structures and electronic properties of these molecules, providing crucial insights for the design of new derivatives with specific biological targets. The continued academic inquiry into these systems is driven by the quest for novel therapeutic agents with improved efficacy and reduced side effects. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
42395-64-2 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-12-8-4-7-9(13-5-11-7)3-6(8)10-1/h1-4H,5H2 |
InChI Key |
SHZCCYBPUBLBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=NC=CS3)C=C2S1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine System
Functionalization of the Benzothiazine Moiety
The benzothiazine portion of the molecule offers several sites for synthetic modification. The reactivity is influenced by the presence of both the electron-rich benzene (B151609) ring and the thiazine (B8601807) ring containing two heteroatoms.
Direct C–H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. In systems related to benzothiazoles, regioselective C2-H functionalization has been achieved using triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. researchgate.net These intermediates are versatile, reacting with a range of O- and N-centered nucleophiles to yield ethers and amines. researchgate.net While specific borylation reactions on the 2H- beilstein-journals.orgresearchgate.netthiazolo[5,4-g] beilstein-journals.orgnih.govbenzothiazine system are not detailed in the available literature, the principles of C-H activation on the benzothiazole (B30560) portion of the molecule suggest that similar regioselective functionalizations could be explored.
The 1,4-benzothiazine ring system is susceptible to both nucleophilic and electrophilic attack, leading to a variety of derivatives. The benzene ring typically undergoes electrophilic substitution, while the thiazine ring can be involved in nucleophilic reactions, sometimes leading to ring contraction or opening.
Nucleophilic attack is a key reaction pathway. For instance, in related pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine systems, nucleophiles can induce a 1,4-thiazine ring contraction, cleaving an S-C bond to form a more stable 1,3-benzothiazole derivative. beilstein-journals.org This process involves the initial attack of the nucleophile, followed by an intramolecular cyclization. beilstein-journals.org The synthesis of 1,4-benzothiazines often begins with 2-aminothiophenol (B119425), where the sulfur atom acts as a potent nucleophile, attacking electrophilic centers like those in α-halo ketones or epoxides to initiate cyclization. nih.govacgpubs.org The mechanism often proceeds via a regioselective opening of an epoxide ring by the sulfur atom, followed by an intramolecular attack by the nitrogen atom to close the thiazine ring. acgpubs.org
Electrophilic substitution reactions are expected to occur on the benzene portion of the benzothiazine moiety. The precise location of substitution would be directed by the existing substituents on the ring system.
Functionalization of the Thiazole (B1198619) Moiety
The fused thiazole ring provides additional opportunities for derivatization, distinct from those on the benzothiazine portion.
A highly effective strategy for functionalizing a thiazole ring involves the introduction of a sulfone group, which acts as a versatile leaving group and activates the ring for further modification. nih.govrsc.org Oxidation of the thiazole's sulfur atom to a sulfone creates a potent electrophilic site. ijpsr.comijddd.com This sulfonylated thiazole can then undergo a variety of transformations, serving as a linchpin for introducing diverse functionalities. nih.gov
These transformations include:
SNAr Reactions: The sulfone group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. nih.gov
Metal-Catalyzed Couplings: The activated thiazole-sulfone can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds. nih.gov
Radical-Based Alkylations: The sulfone moiety can facilitate radical alkylation reactions, enabling the introduction of alkyl groups onto the thiazole ring. nih.gov
This approach highlights how a reactive intermediate like a sulfone can dramatically expand the synthetic possibilities of the thiazole moiety.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| SNAr Reactions | Various Nucleophiles (e.g., amines, alkoxides) | Substitution of the sulfone group | nih.gov |
| Metal-Catalyzed Couplings | Boronic acids (Suzuki), organostannanes (Stille) with a Pd catalyst | C-C bond formation at the thiazole ring | nih.gov |
| Radical-Based Alkylations | Radical precursors | Introduction of alkyl substituents | nih.gov |
Formation of Complex Fused Heterocyclic and Spiro Systems
The 2H- beilstein-journals.orgresearchgate.netthiazolo[5,4-g] beilstein-journals.orgnih.govbenzothiazine core can serve as a foundation for constructing more elaborate polycyclic and spirocyclic architectures. The synthesis of fused systems often involves the condensation of a reactive intermediate with a bifunctional reagent.
For example, a common strategy involves taking a derivative, such as 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, and reacting it with α-halo ketones. derpharmachemica.com This initial condensation is followed by a cyclization step, often using a dehydrating agent like POCl₃, to form a new fused ring system, such as a beilstein-journals.orgnih.govresearchgate.nettriazolo[3,4-b] beilstein-journals.orgresearchgate.netnih.govthiadiazine ring fused to the benzothiazine core. derpharmachemica.comresearchgate.net
The formation of spiro systems typically requires a ketone functionality within the heterocyclic scaffold. While not inherent to the parent 2H- beilstein-journals.orgresearchgate.netthiazolo[5,4-g] beilstein-journals.orgnih.govbenzothiazine, introduction of a carbonyl group would enable reactions to form spirocycles. For instance, steroidal ketones are condensed with aniline (B41778) and then reacted with mercaptoacetic acid to produce spiro 1,3-thiazolidin-4-one derivatives. beilstein-journals.org A similar two-step process could be envisioned for a suitably functionalized thiazolo-benzothiazine derivative.
| Approach | Starting Material Functionality | Reagents | Resulting System | Reference |
| Fused Ring Annulation | Amino-thiol side chain on benzothiazine | α-Halo ketones, then POCl₃ | Fused Triazolo-thiadiazine | derpharmachemica.com |
| Spirocycle Formation | Ketone group on the heterocyclic core | Aniline, then Mercaptoacetic acid | Spiro Thiazolidinone | beilstein-journals.org |
Mechanistic Investigations of Derivatization Pathways
Understanding the reaction mechanisms is crucial for controlling the regioselectivity and outcome of derivatization reactions. For the 1,4-benzothiazine system, mechanistic studies have elucidated key pathways.
In the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides, the mechanism proceeds with a regioselective opening of the epoxide ring. acgpubs.org The highly nucleophilic sulfur atom attacks the more electrophilic carbon of the epoxide, followed by an intramolecular attack from the nitrogen atom to form the six-membered thiazine ring. acgpubs.org
Another well-studied mechanism is the nucleophile-induced ring contraction of 1,4-benzothiazine derivatives. This process is initiated by the attack of a nucleophile, which leads to the cleavage of the S–C bond within the thiazine ring. beilstein-journals.org This generates a 1-(2-thiophenyl) intermediate in situ, which then undergoes intramolecular cyclization to yield a thermodynamically more stable fused 1,3-benzothiazole system. beilstein-journals.org The reaction of 2-aminothiophenol with fumaraldehyde (B1234199) involves an initial Michael addition of the thiol, followed by intramolecular condensation to form the benzothiazine ring. A subsequent intramolecular nucleophilic addition can lead to more complex rearranged products. nih.gov These examples underscore the importance of nucleophilicity, electrophilicity, and the stability of intermediates in dictating the final product structure.
Computational and Theoretical Investigations of 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine
Electronic Structure and Molecular Orbital Theory Studies (e.g., HOMO-LUMO Analysis, Frontier Orbitals)
A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals of 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine, has not been specifically reported. Such studies, typically performed using Density Functional Theory (DFT), are crucial for understanding the molecule's electronic behavior, charge transfer properties, and kinetic stability. researchgate.netmdpi.com Without these calculations, specific values for the HOMO-LUMO energy gap and visualizations of the orbital distributions cannot be provided.
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational landscape and dynamic behavior of 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine is not available. Conformational analysis would identify the most stable geometric arrangements of the molecule, while molecular dynamics simulations would offer insights into its flexibility and structural changes over time in various environments. These studies are fundamental for understanding how the molecule's shape influences its interactions with biological targets.
Elucidation of Reaction Mechanisms and Transition States
Specific theoretical studies elucidating the reaction mechanisms, identifying transition states, and calculating activation energies for reactions involving 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine have not been published. While computational methods are widely used to explore reaction pathways for related heterocyclic systems like benzothiazines, rsc.org this specific molecule has not been the subject of such detailed mechanistic investigation.
In Silico Ligand-Target Docking and Molecular Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.govresearchgate.net There are no published in silico docking studies featuring 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine as a ligand. Consequently, information on its potential biological targets, binding affinities, and specific molecular interactions (such as hydrogen bonds or hydrophobic contacts) is currently unavailable.
Structure Activity Relationship Sar Studies of 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine Derivatives in Biological Research
Impact of Substituent Variation on In Vitro Biological Activity Profiles
The biological activity of derivatives of the 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine core can be significantly modulated by the nature and position of various substituents. Research into related benzothiazole (B30560) and 1,4-benzothiazine structures has consistently shown that even minor alterations to substituent groups can lead to profound changes in in vitro efficacy. mdpi.comcbijournal.com
Systematic variation of substituents allows for the probing of the steric, electronic, and lipophilic requirements of the target's binding site. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can alter the electron density distribution across the molecule, thereby influencing its ability to form key interactions such as hydrogen bonds or pi-stacking with the target protein. researchgate.net
The following table summarizes the observed impact of different substituent groups on the in vitro biological activities of analogous heterocyclic systems, which can provide a predictive framework for the 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine scaffold.
| Substituent Position | Substituent Type | General Effect on In Vitro Activity |
| Aromatic Rings | Electron-withdrawing (e.g., -NO2, -Cl) | Can enhance activity by modifying electronic interactions with the target. |
| Aromatic Rings | Electron-donating (e.g., -OCH3, -CH3) | May increase or decrease activity depending on the specific target interactions. |
| Thiazole (B1198619) Ring | Alkyl or Aryl groups | Can influence steric hindrance and lipophilicity, affecting binding affinity. |
| Benzothiazine Ring | Various functional groups | Modulates solubility and potential for hydrogen bonding. |
It is crucial to note that the specific effects of substituents are highly dependent on the biological target being investigated. A modification that enhances activity against one target may be detrimental to activity against another, highlighting the importance of comprehensive screening and detailed SAR analysis.
Influence of Core Skeleton Modifications on Target Interaction and Biological Response
For example, isosteric replacement of the sulfur atom in the thiazole ring with another heteroatom could lead to derivatives with altered geometric and electronic properties, potentially resulting in a different binding mode or target selectivity. Similarly, modifications to the benzothiazine ring system, such as saturation or the introduction of additional fused rings, can impact the molecule's rigidity and conformation, which are critical determinants of biological activity. nih.gov
These core modifications can influence several key aspects of target interaction:
Selectivity: A modified core may favor binding to a different target or a specific isoform of an enzyme, leading to improved selectivity.
Mechanism of Action: In some cases, scaffold hopping can lead to compounds that exhibit a completely different mechanism of action.
The synthesis of novel core structures, while often challenging, is a vital approach in drug discovery to overcome limitations of existing scaffolds and to identify next-generation therapeutic agents.
Stereochemical Effects on In Vitro Activity and Selectivity
While specific research on the stereochemical effects of 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine derivatives is not extensively documented in the provided search results, the principles of stereochemistry are fundamental to their potential biological activity. If a chiral center is present in a derivative, the different enantiomers or diastereomers can exhibit significantly different in vitro activities and selectivities.
Biological systems, being chiral themselves, often interact preferentially with one stereoisomer over another. This stereoselectivity can arise from differences in how the isomers fit into a binding site, with one isomer forming more favorable interactions than the other.
The potential implications of stereochemistry for this class of compounds include:
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) may be inactive or even contribute to off-target effects.
Improved Therapeutic Index: Separating and using the more active stereoisomer can lead to a better therapeutic index by reducing the dose required for efficacy and minimizing potential side effects from the less active isomer.
Enhanced Selectivity: Different stereoisomers may exhibit varying affinities for different biological targets, allowing for the development of more selective drugs.
Therefore, the synthesis and biological evaluation of individual stereoisomers are critical steps in the preclinical development of any chiral derivative of the 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine derivatives, QSAR models can be valuable tools for predicting the activity of untested analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.govlaccei.org
Key molecular descriptors used in QSAR studies include:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological Descriptors: which describe the connectivity of atoms within the molecule.
A well-validated QSAR model can be used to:
Predict the in vitro activity of virtual compounds before their synthesis.
Provide insights into the key structural features that are important for activity.
Guide the design of new derivatives with improved potency.
The development of robust and predictive QSAR models for 2H- nih.govmdpi.comthiazolo[5,4-g] nih.govlaccei.orgbenzothiazine derivatives will be a crucial component of future research efforts aimed at optimizing their therapeutic potential. researchgate.net
Mechanistic Biological Studies of 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine Derivatives in Vitro Focus
Enzyme Inhibition and Modulation Mechanisms (In Vitro)
Derivatives of benzothiazine have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in modulating enzymatic pathways involved in different pathological conditions.
A series of thiadiazole hybrid compounds incorporating a 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one moiety has been evaluated for their ability to inhibit cholinesterase enzymes. researchgate.net In vitro tests using the Ellman method demonstrated that these compounds were effective inhibitors of Acetylcholinesterase (AChE), with some derivatives showing potency comparable to the reference drug, donepezil (B133215). researchgate.net Notably, the entire series of synthesized compounds (3a–3j) exhibited no inhibitory activity against Butyrylcholinesterase (BChE), indicating a selective action towards AChE. researchgate.net
Two compounds in particular, 3i and 3j, displayed significant inhibitory activity against AChE, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively. researchgate.net These values are nearly equivalent to that of donepezil (IC₅₀ = 0.021 µM), highlighting the potential of the benzothiazine scaffold in designing potent and selective AChE inhibitors. researchgate.net
| Compound | AChE IC₅₀ (µM) | BChE Inhibition |
| 3i | 0.027 | Inactive |
| 3j | 0.025 | Inactive |
| Donepezil (Reference) | 0.021 | - |
Data sourced from a study on thiadiazole hybrid compounds of benzothiazine. researchgate.net
The 1,4-benzothiazine framework is a valuable scaffold for developing inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is implicated in inflammation and cancer. researchgate.netacs.org A series of new 2H‐benzo researchgate.netnih.govthiazine (B8601807) derivatives were synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net In silico studies identified one compound as a potential candidate, and subsequent in vitro testing confirmed it as an excellent inhibitor of COX-2. researchgate.net Another study reported that the derivative diethyl 2-[3-(2-naphthyl)-2H-benzo researchgate.netnih.govthiazin-2-yl]malonate demonstrated significant in vitro inhibition of COX-2. acs.org These findings underscore the potential of 1,4-benzothiazine derivatives in the development of anti-inflammatory agents. researchgate.netacs.org
While the benzothiazine scaffold is a component of various biologically active molecules, specific in vitro studies detailing the inhibitory activity of 2H- researchgate.nettandfonline.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine derivatives against DNA gyrase and dihydrofolate reductase (DHFR) are not extensively documented in the available literature. However, research into other heterocyclic systems highlights the potential of related structures as inhibitors of these enzymes. For instance, a series of novel pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety were identified as dual inhibitors of DNA gyrase and DHFR, with IC₅₀ values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR. researchgate.net Molecular docking studies on other heterocyclic compounds, such as certain bis-imidazole derivatives, have also suggested potential interactions with the active site of DHFR. openmedicinalchemistryjournal.comnih.gov These studies on related scaffolds suggest a potential avenue for future investigation into benzothiazine derivatives.
Derivatives of pyrimido[4,5-b] researchgate.netnih.govbenzothiazine have been identified as potent and specific inhibitors of 15-lipoxygenase (15-LO). researchgate.netresearchgate.net Lipoxygenases are enzymes involved in the inflammatory cascade and have been linked to the development of certain cancers. researchgate.net In vitro enzyme activity assays have been used to determine the inhibitory potency of these compounds. researchgate.net
One such compound, 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), was shown to be an effective 15-lipoxygenase inhibitor with an IC₅₀ value of 18 µM. researchgate.net A structurally related analog, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB), demonstrated even more robust inhibitory potency against soybean lipoxygenase-1 (LOX-1), with an IC₅₀ value of 9 µM. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) |
| 4-MMPB | 15-Lipoxygenase | 18 |
| 4-PMPB | Soybean LOX-1 | 9 |
Data from a study on pyrimido[4,5-b]benzothiazine analogs as lipoxygenase inhibitors. researchgate.net
Receptor Ligand Binding and Selectivity (In Vitro)
1,4-Benzothiazine derivatives have been shown to interact with specific receptor systems, demonstrating their potential as selective modulators of cellular signaling. Radioligand receptor binding assays have been instrumental in characterizing these interactions. acs.org
Studies have identified certain 1,4-benzothiazine derivatives that act as potent ligands for α1-adrenoceptors. acs.org Specifically, compounds featuring a (phenylpiperazinyl)alkyl side chain were effective α1-adrenoceptor ligands. The most active derivative in one study demonstrated a high affinity in displacing the radioligand [3H]prazosin from rat cortical membranes, with a Kᵢ value of 0.21 nM. acs.org
In addition to G-protein coupled receptors, derivatives of 1,4-benzothiazine have been developed as potent ATP-sensitive potassium (KATP) channel openers. researchgate.net A series of these compounds, designed by replacing the benzopyran structure of cromakalim (B1669624) with a 1,4-benzothiazine nucleus, exhibited high vasorelaxant potency, in many cases significantly exceeding that of the reference compound levcromakalim. researchgate.net
Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell Lines, Antioxidant Mechanisms)
Beyond direct enzyme or receptor modulation, benzothiazine derivatives affect broader cellular pathways, including the induction of programmed cell death (apoptosis) in cancer cell lines and exerting antioxidant effects.
The induction of apoptosis is a key mechanism for many anticancer agents. Several studies have shown that derivatives of 1,4-benzothiazine can trigger apoptosis in various cell types. tandfonline.comnih.gov In mouse thymocytes, 1,4-benzothiazine analogs were found to induce apoptosis both in vitro and in vivo. nih.gov The apoptotic pathway activated by these compounds is complex, involving the activation of caspase-8, caspase-9, and caspase-3, as well as the generation of ceramide. tandfonline.comnih.gov Similarly, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing PARP1 and caspase-3 cleavage, increasing the levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, 2-Naphthyl-thiazolo[5,4-b]phenothiazine was identified as an effective agent that induces apoptosis and impairs cellular metabolism in human monocytic leukaemia cell lines (THP-1). core.ac.uk
In the context of antioxidant activity, various benzothiazole (B30560) and benzothiazine derivatives have demonstrated the ability to scavenge free radicals. acs.org The antioxidant potential of these compounds has been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays. researchgate.netacs.org One study reported IC₅₀ values for hydroxyl radical scavenging for a series of benzothiazole derivatives, with the unsubstituted compound (7a) showing an IC₅₀ of 151.94 µg/mL and a hydroxy-substituted derivative (7b) showing an improved IC₅₀ of 106.59 µg/mL, compared to the ascorbic acid standard (IC₅₀ = 28.02 µg/mL). acs.org
| Compound | Hydroxyl Radical Scavenging IC₅₀ (µg/mL) |
| 7a (Unsubstituted) | 151.94 |
| 7b (OH substituted) | 106.59 |
| 7c (Cl substituted) | 217.38 |
| 7d (Br substituted) | 292.75 |
| 7e (NO₂ substituted) | 197.06 |
| Ascorbic Acid (Standard) | 28.02 |
Data from a study on the antioxidant action of benzothiazole-based compounds. acs.org
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biological studies of 2H-thiazolo[5,4-g]benzothiazine derivatives focusing on in vitro antimicrobial mechanisms, in vitro antiviral mechanisms of action, or specific target identification and validation approaches.
Therefore, the requested article detailing these specific aspects for this compound and its derivatives cannot be generated at this time. Scientific research on this particular heterocyclic system concerning efflux pump inhibition, specific antiviral pathways, and cell-free or cell-based target validation assays does not appear to be published in the public domain.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine
High-Resolution NMR Spectroscopy for Complex Structural Assignments (e.g., 2D NMR, DEPT-135)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a complex scaffold like 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights but are often insufficient for complete assignment due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR techniques and spectral editing methods like DEPT-135 are crucial for definitive assignments.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the benzothiazine and thiazole (B1198619) ring systems.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H connections.
HMBC is invaluable for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical in establishing the connectivity between the different rings of the fused system and assigning quaternary carbons. For instance, correlations from the protons on the benzothiazine ring to the carbons of the fused thiazole ring would confirm the ring fusion pattern.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This spectral editing technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information simplifies the ¹³C NMR spectrum and aids in the unambiguous assignment of carbon resonances.
A hypothetical ¹H and ¹³C NMR data table for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine, based on analogous structures, is presented below.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 4.5 (s, 2H) | 30.0 (CH₂) | C-3a, C-9a |
| 5 | 7.2 (d, J=8.0 Hz, 1H) | 125.0 (CH) | C-6a, C-9b |
| 6 | 6.9 (t, J=8.0 Hz, 1H) | 120.0 (CH) | C-5, C-6a |
| 8 | 7.0 (t, J=8.0 Hz, 1H) | 122.0 (CH) | C-9, C-9b |
| 9 | 7.5 (d, J=8.0 Hz, 1H) | 128.0 (CH) | C-8, C-9a |
| 3a | - | 155.0 (C) | - |
| 6a | - | 140.0 (C) | - |
| 9a | - | 130.0 (C) | - |
| 9b | - | 145.0 (C) | - |
This is a hypothetical data table for illustrative purposes.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine, which is crucial for confirming its identity.
Molecular Formula Determination: For a derivative of 2H-benzo[b] semanticscholar.orgarabjchem.orgthiazin-3(4H)-one, HRMS analysis yielded a measured m/z of 367.0370 for the [M+H]⁺ ion, which corresponded to the calculated value of 367.0352 for the molecular formula C₁₄H₁₄N₄O₂S₃. semanticscholar.org A similar analysis for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine would provide its exact molecular formula.
Fragmentation Pathway Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. The fragmentation pathways provide valuable structural information by revealing the most stable fragment ions and the neutral losses. For heterocyclic systems, fragmentation often involves the characteristic cleavage of the rings. The study of fragmentation in related pyrimidinethiones and thiazolopyrimidines has shown that fragmentation typically begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. sapub.org A plausible fragmentation pathway for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine might involve the initial cleavage of the thiazine (B8601807) ring, followed by fragmentation of the thiazole and benzene (B151609) rings.
A hypothetical fragmentation table for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine is presented below.
| m/z Value | Proposed Fragment | Neutral Loss |
| 220 | [M]⁺ | - |
| 188 | [M - S]⁺ | S |
| 162 | [M - C₂H₂S]⁺ | C₂H₂S |
| 134 | [C₇H₄NS]⁺ | C₂H₂N₂S |
| 108 | [C₆H₄S]⁺ | C₃H₂N₂S |
This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Studies on related 1,4-benzothiazine derivatives have utilized X-ray crystallography to confirm their structures. researchgate.net Similarly, the crystal structure of a 5H-thiazolo[2,3-d] semanticscholar.orgspectrabase.combenzothiazepine derivative was determined to establish its solid-state conformation. rsc.org An X-ray crystallographic study of 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine would provide invaluable data on the planarity of the ring system and the conformation of the thiazine ring.
A hypothetical table of crystallographic data for 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine is provided below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 9.80 |
| β (°) | 105.0 |
| Volume (ų) | 980.0 |
| Z | 4 |
| R-factor | 0.045 |
This is a hypothetical data table for illustrative purposes.
Spectroscopic Techniques for Investigating Reaction Intermediates and Kinetics
Understanding the mechanism of formation and the reactivity of 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine requires the use of spectroscopic techniques that can monitor reactions in real-time and detect transient intermediates.
UV-Vis Spectroscopy: This technique is often used to follow the kinetics of a reaction by monitoring the change in absorbance of reactants, intermediates, or products over time. The formation of colored intermediates or products can be readily tracked. For example, the synthesis of certain 1,4-benzothiazine derivatives has been studied photochemically, where a color change from yellow to purple indicated the formation of the product upon interaction with metal ions. nih.gov
Rapid-Scan and Low-Temperature NMR: For reactions that are too fast to be monitored by conventional NMR, rapid-scan techniques can be employed. Alternatively, conducting the reaction at low temperatures can slow it down sufficiently to allow for the detection and characterization of reaction intermediates by NMR.
Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale, making it suitable for studying fast reaction kinetics, often in conjunction with UV-Vis or fluorescence detection.
By employing these advanced spectroscopic and analytical methodologies, a comprehensive understanding of the structure, conformation, and reactivity of the complex heterocyclic system 2H- semanticscholar.orgresearchgate.netthiazolo[5,4-g] semanticscholar.orgarabjchem.orgbenzothiazine can be achieved.
Emerging Research Directions and Potential Academic Applications of 2h 1 2 Thiazolo 5,4 G 1 3 Benzothiazine
Development of Chemical Probes for Investigating Biological Systems
The development of novel chemical probes for sensing and imaging biological systems is a significant area of chemical biology. The utility of a molecule as a probe often depends on its photophysical properties, such as fluorescence, and its ability to interact with specific biomolecules.
Detailed Research Findings: Heterocyclic compounds containing the benzothiazine core have been investigated as potential DNA/RNA probes. mdpi.com Certain 4H-1,3-benzothiazine dyes, for instance, have shown a moderate affinity for double-stranded DNA and RNA, primarily through groove binding, which is accompanied by detectable changes in their UV/vis spectra. mdpi.com The extended π-conjugated system inherent in the fused 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine scaffold suggests it may possess favorable photophysical properties. The rigid, planar structure could lead to significant fluorescence, a key characteristic for imaging probes. Research into related structures like 3-phenyl-2H-benzo-1,4-thiazine has shown the formation of chromophores in the presence of specific analytes, indicating a potential for developing sensor molecules. nih.gov Future research could, therefore, focus on synthesizing derivatives of 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine and evaluating their fluorescence spectra and interactions with biomolecules to assess their suitability as novel chemical probes.
Table 1: Potential Applications as Chemical Probes
| Application Area | Underlying Principle | Supporting Evidence from Related Compounds |
|---|---|---|
| DNA/RNA Binding Agents | Intercalation or groove binding to nucleic acids, detected by changes in UV/vis or fluorescence spectra. | 4H-1,3-benzothiazine salts show moderate affinity for ds-DNA and ds-RNA. mdpi.com |
| Fluorescent Cellular Imaging | Inherent fluorescence of the rigid, conjugated ring system allowing for visualization within cells. | Thiazolo[5,4-d]thiazole crystals exhibit fluorescence across the visible spectrum. nih.govrsc.org |
| Analyte Sensors | Changes in chromophoric or fluorometric properties upon binding to specific ions or molecules. | A 3-phenyl-2H-benzo-1,4-thiazine derivative forms a chromophore in the presence of peroxides. nih.gov |
Integration into Novel Material Science Architectures (e.g., Optoelectronic Materials, Polymers)
The search for new organic materials for electronic and optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a major focus of material science. Fused heterocyclic systems are particularly attractive due to their tunable electronic properties, thermal stability, and potential for efficient charge transport.
Detailed Research Findings: Thiazolo[5,4-d]thiazole (TTz), a related fused heterocycle, is recognized as a promising building block for organic semiconductors. researchgate.net Its electron-deficient nature, high oxidative stability, and rigid planar structure facilitate efficient intermolecular π–π overlap, a critical factor for charge mobility in organic materials. researchgate.net Derivatives of TTz have been explored for applications in dye-sensitized solar cells and polymer solar cells. researchgate.net Theoretical studies on benzothiazole (B30560) and benzothiadiazole derivatives have also demonstrated their potential in photovoltaic applications, where their electronic properties can be tuned by introducing different functional groups. researchgate.netrsc.orgresearchgate.net
The 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine scaffold combines these features, offering a rigid, electron-rich, and extensively conjugated system. These characteristics suggest its potential as a novel building block for:
Organic Semiconductors: The planar structure could promote favorable packing in the solid state, leading to materials with good charge transport properties.
Fluorescent Dyes: The demand for new fluorescent small molecule dyes for solid-state photonics is growing. nih.gov The inherent rigidity and conjugation of the thiazolo-benzothiazine core could lead to high fluorescence quantum yields. nih.govrsc.org
Conjugated Polymers: Incorporation of the thiazolo-benzothiazine unit into a polymer backbone could yield materials with tailored optoelectronic properties for use in OLEDs or OPVs.
Table 2: Potential Material Science Applications
| Material Type | Key Property | Rationale Based on Analogous Systems |
|---|---|---|
| Organic Semiconductors | Efficient charge transport | Thiazolo[5,4-d]thiazole's rigid, planar structure enables strong intermolecular π–π overlap. researchgate.net |
| Solid-State Dyes | High fluorescence and stability | Thiazolo[5,4-d]thiazole derivatives are thermally stable and highly fluorescent. nih.gov |
| Conjugated Polymers | Tunable bandgap | Benzothiadiazole-based polymers show tunable optoelectronic properties for photovoltaics. rsc.orgresearchgate.net |
Role in Catalyst Design and Ligand Development for Organic Transformations
Nitrogen and sulfur-containing heterocyclic compounds are widely used as ligands in coordination chemistry and catalysis. The heteroatoms can act as coordination sites for metal centers, and the electronic properties of the heterocyclic ring can be tuned to modulate the reactivity of the resulting metal complex.
Detailed Research Findings: While no specific research has been published on the use of 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine as a ligand, its structure contains multiple nitrogen and sulfur atoms that could serve as coordination sites. The rigid backbone of the molecule could be advantageous in creating well-defined catalyst geometries, potentially leading to high selectivity in catalytic reactions. For example, related thiazole (B1198619) derivatives have been used to form complexes with metals. mdpi.com The development of synthetic routes to functionalize the thiazolo-benzothiazine core would be the first step in exploring its potential in this area. By introducing specific substituents, it may be possible to create bidentate or tridentate ligands for use in a variety of metal-catalyzed organic transformations, such as cross-coupling reactions or asymmetric catalysis.
Future Research in Mechanistic Organic Chemistry and Reaction Discovery
The unique fusion of the thiazole and benzothiazine rings in 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine presents interesting questions for mechanistic organic chemistry. Understanding the reactivity of this novel scaffold could lead to the discovery of new chemical transformations.
Detailed Research Findings: The 1,4-benzothiazine ring system is known to undergo specific reactions, such as nucleophile-induced ring contraction to form 1,3-benzothiazole derivatives. beilstein-journals.org Furthermore, the synthesis of related fused systems like thiazolo[5,4-b]phenothiazines often involves oxidative cyclization as a key step. nih.govnih.gov Investigating whether the 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine scaffold can undergo similar rearrangements or participate in novel cyclization or ring-opening reactions would be a fertile area for research. Studies could explore its reactivity towards electrophiles, nucleophiles, and radical species to map its chemical behavior. Such mechanistic understanding is crucial for unlocking the full synthetic potential of this scaffold and enabling its use as a versatile building block in organic synthesis. nih.gov
Design of New Bioactive Scaffolds through Scaffold Hopping Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by replacing a core molecular structure (scaffold) with a different one while retaining similar biological activity. This approach can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property.
Detailed Research Findings: Heteroarenes are highly valued in medicinal chemistry for imparting desirable properties like improved water solubility, hydrogen bonding capacity, and metabolic stability. nih.gov Novel fused heterocyclic systems are therefore attractive candidates for scaffold hopping. For example, the recently developed 2H-thiazolo[4,5-d] researchgate.netmdpi.comnih.govtriazole system has been proposed as a versatile building block for such strategies. nih.govrsc.orgresearchgate.net Similarly, benzothiazole and benzothiazine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
The rigid, polycyclic, and heteroatom-rich structure of 2H- researchgate.netmdpi.comthiazolo[5,4-g] researchgate.netnih.govbenzothiazine makes it an excellent candidate for use in scaffold hopping. It could be used to replace existing scaffolds in known bioactive molecules to explore new chemical space and identify compounds with enhanced therapeutic potential. Its unique three-dimensional shape and electronic distribution may lead to novel interactions with biological targets, providing a pathway to overcoming drug resistance or improving selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine, and how is its structural purity validated?
- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, analogous heterocyclic systems (e.g., benzo-fused thiazoles) are synthesized using 1,4-dioxane/water solvent systems with NaOH as a base, followed by purification via recrystallization or chromatography . Structural validation relies on 1H/13C NMR (to confirm coupling constants and chemical shifts) and mass spectrometry (ESI+) to match theoretical molecular weights . Elemental analysis (C.H.N.) and UV spectroscopy further corroborate purity and functional group presence, as demonstrated in related benzothiazole derivatives .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer :
- Thermal stability : Melting point analysis (e.g., 129–132°C for analogous compounds) provides initial purity indicators .
- Spectroscopic validation : NMR resolves structural ambiguities (e.g., distinguishing thiazole protons from aromatic systems), while ESI-MS confirms molecular ion peaks .
- Quantitative purity : High-performance liquid chromatography (HPLC) paired with UV detection (λmax ~250–300 nm for benzothiazoles) quantifies impurities .
Q. What biological activities have been explored for benzothiazine-thiazolo hybrids, and how are these assays designed?
- Methodological Answer : Derivatives of this scaffold have been tested for antioxidant activity (via DPPH radical scavenging assays) and enzyme inhibition (e.g., histone deacetylases (HDACs)) . Assays typically use:
- Dose-response curves (0.1–100 µM concentrations) to determine IC50 values.
- Control groups (e.g., ascorbic acid for antioxidants, trichostatin A for HDACs) to benchmark activity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2^k factorial design can identify critical variables (e.g., solvent ratio, temperature, catalyst loading). For example:
- Factors : Solvent polarity (1,4-dioxane/water ratio), base concentration (NaOH), reaction time.
- Response variables : Yield, purity (HPLC), byproduct formation.
- Statistical analysis : ANOVA identifies significant factors, reducing trial-and-error approaches . Computational tools (e.g., COMSOL Multiphysics) simulate reaction kinetics to refine conditions .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR couplings or MS fragments)?
- Methodological Answer :
- NMR discrepancies : Compare coupling constants (e.g., J = 8–10 Hz for thiazole protons) with literature analogs . Dynamic NMR or variable-temperature studies may resolve conformational ambiguities.
- MS anomalies : High-resolution MS (HRMS) differentiates isobaric ions. Fragmentation patterns are cross-validated with computational tools (e.g., MassFrontier) .
- Elemental analysis : Deviations >0.4% in C.H.N. ratios suggest impurities or hydration .
Q. What computational strategies enhance the design of this compound derivatives with targeted properties?
- Methodological Answer :
- Quantum chemical calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular docking : Virtual screening against protein targets (e.g., HDACs) prioritizes derivatives for synthesis .
- AI-driven optimization : Machine learning models (e.g., neural networks) analyze reaction databases to propose optimal substituents .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Reactor design : Continuous-flow systems improve heat/mass transfer for exothermic cyclization steps, reducing side reactions .
- Purification : Membrane technologies (e.g., nanofiltration) replace column chromatography for large-scale separations .
- Process control : Real-time PAT (process analytical technology) monitors reaction progress via inline spectroscopy .
Q. How do researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
- Kinetic modeling : Arrhenius plots predict shelf life at room temperature .
- Crystallography : X-ray diffraction identifies polymorphic changes affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
